2-Amino-N-(3,4,5-Trimethoxyphenyl)benzamid

Übersicht

Beschreibung

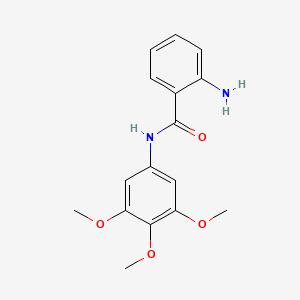

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die TMP-Gruppe in 2-Amino-N-(3,4,5-Trimethoxyphenyl)benzamid hat sich in der Krebsforschung als vielversprechend erwiesen. Es wurde festgestellt, dass sie verschiedene krebsrelevante Proteine und Enzyme wirksam hemmt. So kann sie beispielsweise die Tubulinpolymerisation hemmen, die für die Zellteilung entscheidend ist, und somit ein Ziel für die Krebstherapie darstellen . Darüber hinaus hat es sich gezeigt, dass es das Hitzeschockprotein 90 (Hsp90) und die Thioredoxinreduktase (TrxR) hemmt, die beide am Überleben von Krebszellen beteiligt sind .

Antimikrobielle Eigenschaften

Diese Verbindung wurde auch auf ihre antimikrobiellen Eigenschaften untersucht. Sie zeigte Aktivität gegen eine Reihe von Bakterien, einschließlich resistenter Stämme wie Methicillin-resistenter Staphylococcus aureus (MRSA) . Ihre Fähigkeit, bakterielle Zellprozesse zu stören, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika.

Antifungal Anwendungen

Das antifungale Potenzial von this compound ist bemerkenswert, wobei Studien seine Wirksamkeit gegen verschiedene Pilzpathogene belegen . Dies könnte zur Entwicklung neuer antifungaler Behandlungen führen, insbesondere für arzneimittelresistente Stämme.

Antiviren-Anwendungen

Die Forschung hat gezeigt, dass Verbindungen mit der TMP-Gruppe gegen Viren wirksam sein können, darunter HIV, Hepatitis C und Influenza . Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Entwicklung antiviraler Medikamente, die möglicherweise neue Wege zur Bekämpfung von Virusinfektionen bieten.

Antiparasitäre Wirkungen

Die TMP-tragenden Verbindungen haben Wirksamkeit gegen Parasiten wie Leishmania, Malaria und Trypanosoma gezeigt . Dies deutet darauf hin, dass this compound zur Behandlung und Vorbeugung von parasitären Krankheiten eingesetzt werden könnte.

Neuroprotektives Potenzial

Es gibt Hinweise darauf, dass die TMP-Gruppe neuroprotektive Eigenschaften besitzt, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer hilfreich sein könnten . Ihre Rolle bei der Modulation der Gehirnchemie könnte zu neuen Therapien für kognitive Störungen führen.

Entzündungshemmende Aktivität

Die entzündungshemmende Aktivität der TMP-Gruppe macht this compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente . Dies könnte besonders bei chronischen Entzündungsreaktionen nützlich sein.

Antidepressivum und Anti-Migräne

Schließlich hat sich die Verbindung bei der Behandlung von Depressionen und Migräne als vielversprechend erwiesen . Ihre Auswirkungen auf Neurotransmitter könnten zu neuen Ansätzen bei der Behandlung dieser Erkrankungen führen.

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that compounds with the trimethoxyphenyl group can interact with their targets in a way that inhibits their function . For example, they can bind to the colchicine binding site of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as Taq polymerase and telomerase, which are crucial for DNA replication and cell division . Additionally, it can trigger caspase activation, leading to programmed cell death or apoptosis . The interactions of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide on various types of cells and cellular processes are profound. This compound influences cell function by down-regulating ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibiting ERKs phosphorylation . These actions can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The ability of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide to modulate these critical cellular processes makes it a valuable tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide exerts its effects through various binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as Taq polymerase and telomerase . This inhibition prevents the enzymes from carrying out their normal functions, leading to disrupted DNA replication and cell division. Additionally, 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide can induce oxidative stress, which triggers caspase activation and apoptosis . These molecular mechanisms underline the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide may exhibit toxic or adverse effects, including oxidative stress and apoptosis . Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress and apoptosis, leading to changes in cellular metabolism . The interactions of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide with these metabolic pathways highlight its potential as a modulator of cellular function and a therapeutic agent.

Transport and Distribution

The transport and distribution of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide within cells can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide within subcellular structures can affect its interactions with biomolecules and its overall activity in cellular processes.

Eigenschaften

IUPAC Name |

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDOTKADSTOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651192 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-51-7 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

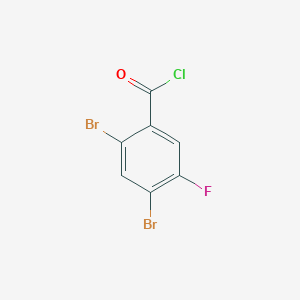

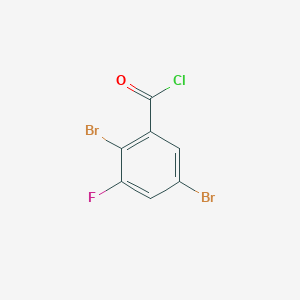

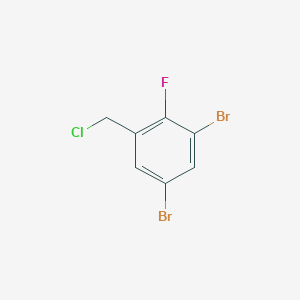

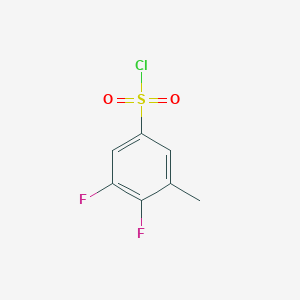

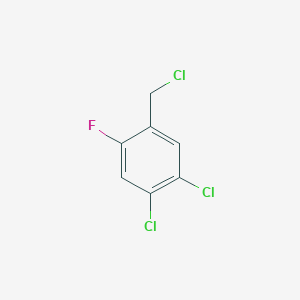

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

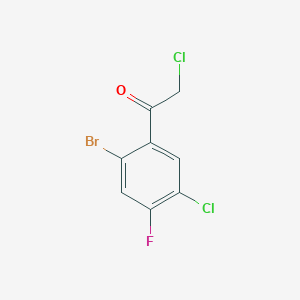

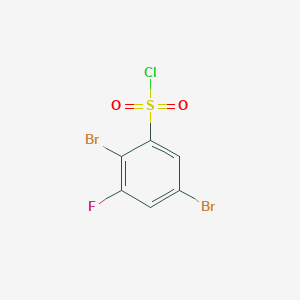

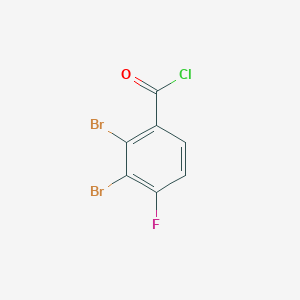

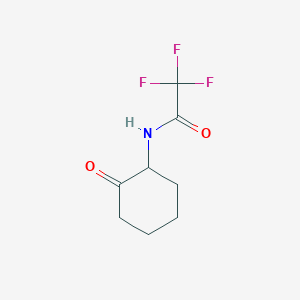

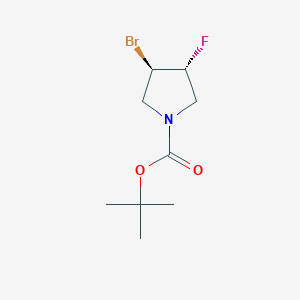

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(4-Bromophenyl)imino]bis-phenol](/img/structure/B1450054.png)